molecular formula C8H9N3O2 B8716167 7-Methyl-6-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbaldehyde

7-Methyl-6-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbaldehyde

Cat. No. B8716167
M. Wt: 179.18 g/mol
InChI Key: UVVPVKHUHFPIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07812014B2

Procedure details

(5R,6RS)-6-[Acetoxy-(7-methyl-6-oxo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazin-2-yl)-methyl]-6-bromo-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid 4-nitro-benzyl ester (481 mg) was dissolved in THF (6.7 mL) and acetonitrile (3.1 mL). Freshly activated Zn dust (1.92 g) and 0.5 M phosphate buffer (pH 6.5, 9.9 mL) were added to the mixture. The reaction vessel was covered with foil to exclude light. The reaction mixture was vigorously stirred for 2 h at room temperature. The reaction solution was mixed with ethyl acetate and filtered through a pad of Celite. The pad was washed with water and the aqueous layer was separated. The aqueous layer was cooled to 3° C. and 1 M NaOH was added to adjust pH to 8.0. The mixture was concentrated under high vacuum at 35° C. and lyophilized. The residue was separated by the preparative HPLC (Inertsil ODS-2, GL Science Inc., 10×250 mm, 0.05 mol/L phosphate buffer (pH 7.1): CH3CN=93:7, 4.0 mL/min.). The separated fractions of (5R),(6Z)-6-(7-Methyl-6-oxo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazin-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt and (5R),(6E)-6-(7-Methyl-6-oxo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazin-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt were cooled to 3° C. and 1 M NaOH was added to adjust pH to 8.0 respectively. Each solution was concentrated under high vacuum at 35° C. Each concentrate was applied to Diaion HP-21 (60 mL, Mitsubishi Kasei Co. Ltd.) resin column chromatography. After adsorbing, the column was eluted with water and then with 5% acetonitrile-water. The combined fractions were concentrated under high vacuum at 35° C. and lyophilized to give the title compound (5R),(6Z)-6-(7-Methyl-6-oxo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazin-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt as a yellow amorphous solid (125 mg, 44.4%, Mp 115-117° C. (dec)) and compound (5R),(6E)-6-(7-Methyl-6-oxo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazin-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt as yellow amorphous solid (19 mg, 6.7%) respectively.
Name
(5R,6RS)-6-[Acetoxy-(7-methyl-6-oxo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazin-2-yl)-methyl]-6-bromo-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid 4-nitro-benzyl ester
Quantity
481 mg
Type
reactant
Reaction Step One
Name
Quantity
6.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
solvent
Reaction Step Three
Quantity
9.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.92 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(COC(C2N3[C@H](SC=2)C(C(OC(=O)C)[C:21]2[N:22]=[C:23]4[CH2:28][N:27]([CH3:29])[C:26](=[O:30])[CH2:25][N:24]4[CH:31]=2)(Br)C3=O)=O)=CC=1)([O-])=O.P([O-])([O-])([O-])=O.[C:44](OCC)(=[O:46])C>C1COCC1.C(#N)C.[Zn]>[CH3:29][N:27]1[C:26](=[O:30])[CH2:25][N:24]2[C:31]([CH:44]=[O:46])=[CH:21][N:22]=[C:23]2[CH2:28]1

Inputs

Step One
Name
(5R,6RS)-6-[Acetoxy-(7-methyl-6-oxo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazin-2-yl)-methyl]-6-bromo-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid 4-nitro-benzyl ester
Quantity
481 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)C=2N3C(C([C@H]3SC2)(Br)C(C=2N=C3N(CC(N(C3)C)=O)C2)OC(C)=O)=O)C=C1
Name
Quantity
6.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3.1 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
9.9 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
1.92 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was vigorously stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
The pad was washed with water
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 3° C.
ADDITION
Type
ADDITION
Details
1 M NaOH was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under high vacuum at 35° C.
CUSTOM
Type
CUSTOM
Details
The residue was separated by the preparative HPLC (Inertsil ODS-2, GL Science Inc., 10×250 mm, 0.05 mol/L phosphate buffer (pH 7.1): CH3CN=93:7, 4.0 mL/min.)
TEMPERATURE
Type
TEMPERATURE
Details
The separated fractions of (5R),(6Z)-6-(7-Methyl-6-oxo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazin-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt and (5R),(6E)-6-(7-Methyl-6-oxo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazin-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt were cooled to 3° C.
ADDITION
Type
ADDITION
Details
1 M NaOH was added
CONCENTRATION
Type
CONCENTRATION
Details
Each solution was concentrated under high vacuum at 35° C
WASH
Type
WASH
Details
the column was eluted with water
CONCENTRATION
Type
CONCENTRATION
Details
The combined fractions were concentrated under high vacuum at 35° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CC=2N(CC1=O)C(=CN2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: PERCENTYIELD 6.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.